

# Pharmacological profile of the CCR8 antagonist AZ084

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## Compound of Interest

Compound Name: AZ084

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## Pharmacological Profile of AZ084: A CCR8 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of **AZ084**, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery, offering a detailed look into the binding characteristics, functional activity, and preclinical in vivo pharmacology of this compound.

### Introduction to CCR8 and AZ084

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune regulation. It is primarily expressed on regulatory T cells (Tregs), particularly those infiltrating the tumor microenvironment (TME), as well as on Th2 cells. The endogenous ligand for CCR8 is CCL1, and the activation of the CCR8/CCL1 axis is implicated in the recruitment and immunosuppressive function of Tregs within tumors, contributing to immune evasion in cancer. This makes CCR8 an attractive therapeutic target for cancer immunotherapy. Additionally, its role in Th2-mediated inflammation has suggested its potential as a target for asthma.

**AZ084** is a potent, selective, and orally active allosteric antagonist of CCR8.[1][2] Its mechanism of action involves binding to a site on the receptor distinct from the orthosteric ligand binding site, thereby inhibiting the downstream signaling induced by CCL1.[2] This allosteric modulation prevents the conformational changes required for receptor activation and subsequent cellular responses.

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of **AZ084**.

Table 1: In Vitro Binding Affinity and Functional Activity of **AZ084**

Parameter	Value	Cell Type/Assay Condition	Reference
Binding Affinity (K <sub>i</sub> )	0.9 nM	Allosteric Inhibition	[1][2]
Functional Inhibition (IC <sub>50</sub> )	1.3 nM	AML cells (Chemotaxis)	[1]
4.6 nM	Dendritic Cells (DC) (Chemotaxis)	[1]	
5.7 nM	T cells (Chemotaxis)	[1]	

Table 2: In Vivo Efficacy of **AZ084**

Animal Model	Dosing Regimen	Key Findings	Reference
C57BL/6 J mice (subcutaneous LLC tumor model)	5 mg/kg, i.p., every third day for 9 or 21 days	Inhibited Treg differentiation and tumor cell colonization of the lungs. Reduced the number of CD4+Foxp3+ Tregs in the lungs.	[3]

Table 3: Pharmacokinetic Profile of **AZ084**

Species	Administration	Key Parameters	Reference
Female Balb/C mice	Intravenous, single dose	-	[3]
Male Wistar rats	Intravenous, single dose (434.57-869.14 mg/kg)	Bioavailability >70%	[3]
Female Beagle dogs	Intravenous, single dose	-	[3]

## Experimental Protocols

This section outlines the general methodologies employed in the characterization of **AZ084**.

### Binding Assays

While specific details for **AZ084** are proprietary, a general protocol for determining the binding affinity of a CCR8 antagonist is as follows:

- Cell Line: A stable cell line overexpressing human CCR8 is typically used.
- Radioligand: A radiolabeled form of a known CCR8 ligand (e.g.,  $^{125}\text{I}$ -CCL1) is used.
- Assay Principle: The assay measures the ability of the test compound (**AZ084**) to displace the binding of the radioligand to the CCR8 receptor.
- Procedure:
  - Membranes prepared from CCR8-expressing cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
  - The reaction is allowed to reach equilibrium.
  - Bound and free radioligand are separated by filtration.

- The radioactivity of the filter-bound membranes is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

## Functional Assays (Chemotaxis)

The inhibitory effect of **AZ084** on CCR8-mediated cell migration is a key functional readout. A common method is the Transwell migration assay.[\[4\]](#)

- Cell Types: Primary human cells known to express CCR8, such as Acute Myeloid Leukemia (AML) cells, Dendritic Cells (DCs), or T cells, are used.[\[1\]](#)
- Chemoattractant: Recombinant human CCL1 is used as the chemoattractant in the lower chamber.
- Procedure:
  - Cells are pre-incubated with varying concentrations of **AZ084**.
  - The cells are then placed in the upper chamber of a Transwell plate, which has a porous membrane separating it from the lower chamber.
  - The lower chamber contains media with or without the chemoattractant (CCL1).
  - The plate is incubated for a period to allow for cell migration through the membrane.
  - The number of migrated cells in the lower chamber is quantified, often by flow cytometry or cell counting.
- Data Analysis: The percentage of inhibition of migration at each concentration of **AZ084** is calculated relative to the control (no antagonist), and the IC50 value is determined by non-linear regression.

## In Vitro Treg Differentiation Assay

To assess the impact of **AZ084** on Treg differentiation, co-culture systems are often employed.[\[3\]](#)

- Cell Culture: Splenic CD4+ T cells are co-cultured with factors known to induce Treg differentiation, such as LLC-exo MPF CM (Lewis Lung Carcinoma exosome-macrophage polarizing factor conditioned medium).[3]
- Treatment: **AZ084** is added to the culture medium at a specified concentration (e.g., 5 µg/mL) for a defined period (e.g., 4 days).[1]
- Readout: The proportion of Tregs (typically identified as CD4+Foxp3+ cells) is measured using flow cytometry.
- Analysis: The percentage of Tregs in the **AZ084**-treated group is compared to the vehicle-treated control group to determine the inhibitory effect on differentiation.

## In Vivo Efficacy Studies

The anti-tumor efficacy of **AZ084** is evaluated in syngeneic mouse tumor models.[3]

- Animal Model: C57BL/6 J mice are often used, with subcutaneous implantation of a tumor cell line such as Lewis Lung Carcinoma (LLC).[3]
- Dosing: **AZ084** is administered systemically, for example, via intraperitoneal (i.p.) injection at a dose of 5 mg/kg every third day.[3]
- Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
- Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., lungs) are harvested to analyze the immune cell infiltrate, particularly the number of CD4+Foxp3+ Tregs, by flow cytometry or immunohistochemistry.
- Metastasis Assessment: The extent of tumor cell colonization in distant organs like the lungs can also be evaluated.[3]

## Pharmacokinetic Studies

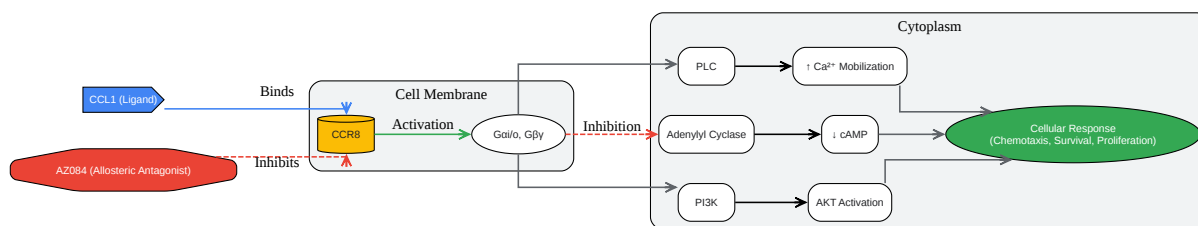
To determine the pharmacokinetic properties of **AZ084**, studies are conducted in various animal species.[3]

- Animals: Mice (e.g., Balb/C), rats (e.g., Wistar), and dogs (e.g., Beagle) are commonly used preclinical species.[3]
- Administration: The compound is administered via different routes, typically intravenous (i.v.) to determine clearance and volume of distribution, and orally (p.o.) to assess oral bioavailability.
- Sample Collection: Blood samples are collected at multiple time points after administration.
- Bioanalysis: The concentration of **AZ084** in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life ( $t_{1/2}$ ), and bioavailability (F%) are calculated using non-compartmental analysis.

## Visualizations

### CCR8 Signaling Pathway

The following diagram illustrates the canonical G protein-coupled signaling pathway activated by CCL1 binding to CCR8, and the point of inhibition by **AZ084**.

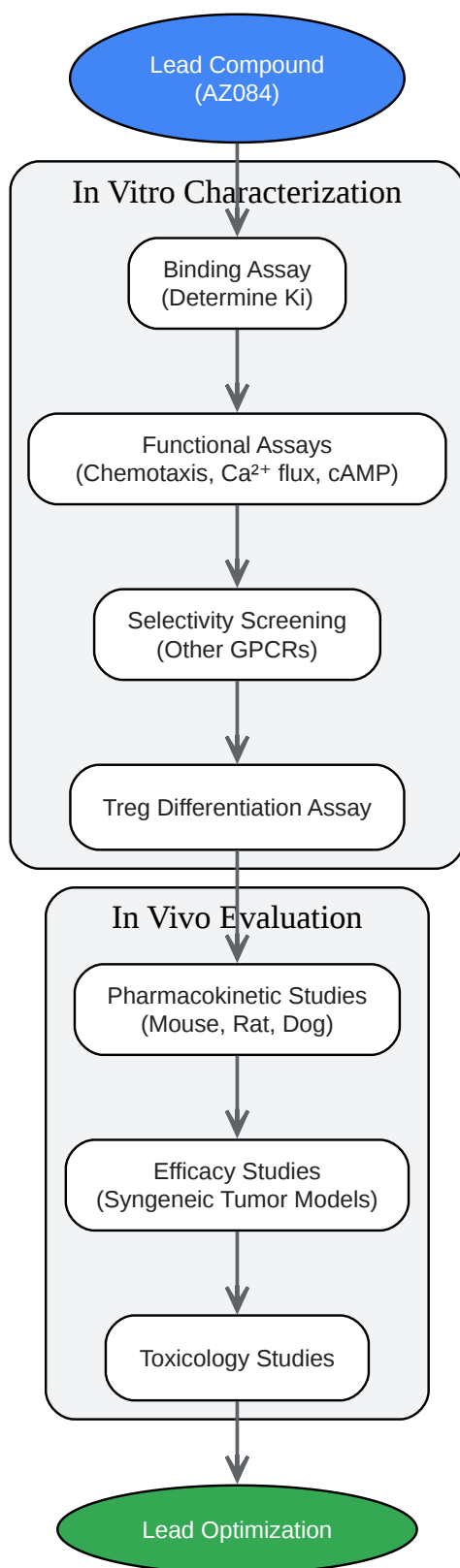


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Caption: CCR8 signaling pathway and inhibition by **AZ084**.

## Experimental Workflow for **AZ084** Characterization

The following diagram outlines a typical workflow for the pharmacological characterization of a CCR8 antagonist like **AZ084**.



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Caption: Experimental workflow for **AZ084** characterization.



## Conclusion

**AZ084** is a potent and selective allosteric antagonist of CCR8 with demonstrated in vitro and in vivo activity. Its ability to inhibit CCR8-mediated chemotaxis and suppress Treg differentiation highlights its therapeutic potential in oncology. The favorable pharmacokinetic profile observed in preclinical species further supports its development as an oral therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of **AZ084**, which can inform further research and development efforts targeting the CCR8 pathway.

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